molecular formula C12H20ClN B3156866 N-Isopropyl-3-phenyl-1-propanamine hydrochloride CAS No. 83979-37-7

N-Isopropyl-3-phenyl-1-propanamine hydrochloride

Cat. No.: B3156866
CAS No.: 83979-37-7
M. Wt: 213.75 g/mol
InChI Key: IXKPAGMZSBOVCY-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Propanamine Derivatives

N-Isopropyl-3-phenyl-1-propanamine hydrochloride belongs to the family of organic propanamine derivatives, which are characterized by a three-carbon chain with an amino group. The presence of a phenyl group at one end and an isopropyl group on the nitrogen atom imparts specific physicochemical properties to the molecule. Propanamine and its derivatives are significant in various fields of chemistry, including as intermediates in organic synthesis and as foundational structures in medicinal chemistry. The substitution pattern on the nitrogen atom and the carbon chain plays a crucial role in determining the chemical reactivity and potential applications of these compounds. The isopropyl group, a branched alkyl substituent, can influence the steric and electronic environment of the nitrogen atom, which in turn can affect its basicity and nucleophilicity.

Historical Trajectory and Evolution of Related Chemical Entities

The history of this compound is intrinsically linked to the broader history of amine synthesis and the development of phenylalkylamines. The synthesis of amines, in general, has been a cornerstone of organic chemistry since the 19th century. Early methods often involved the reaction of ammonia (B1221849) with alkyl halides, a process that typically yields a mixture of primary, secondary, and tertiary amines.

The development of more controlled and specific synthetic routes, such as reductive amination, has been pivotal. This method, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, allows for the specific introduction of substituents on the nitrogen atom.

A related compound, phenylpropanolamine, was first synthesized in the early 20th century and saw various applications. wikipedia.org The exploration of derivatives with different N-alkyl substituents, such as the isopropyl group in the case of the title compound, represents a logical progression in the field of medicinal and organic chemistry. This evolution is driven by the desire to fine-tune the properties of molecules for specific research applications. While the exact date of the first synthesis of this compound is not prominently documented in readily available historical records, its creation is a result of the systematic application of established synthetic methodologies to create novel chemical entities for research purposes.

Chemical and Physical Properties

The chemical and physical properties of this compound are determined by its molecular structure. The hydrochloride salt form enhances its water solubility compared to the freebase.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 83979-37-7
Molecular Formula C₁₂H₂₀ClN
Molecular Weight 213.75 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol (B129727)

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common and efficient route is reductive amination.

This process typically involves the reaction of 3-phenyl-1-propanal with isopropylamine (B41738) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine. The final step involves the treatment with hydrochloric acid to form the hydrochloride salt.

Table 2: Common Reagents in the Synthesis of this compound

ReagentRole
3-Phenyl-1-propanalStarting material (aldehyde)
IsopropylamineSource of the N-isopropyl group
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB)Reducing agent
Methanol or other suitable solventReaction medium
Hydrochloric acid (HCl)To form the hydrochloride salt

Alternative synthetic strategies may involve the alkylation of 3-phenyl-1-propanamine with an isopropyl halide, although this method can sometimes lead to over-alkylation and a mixture of products.

Applications in Chemical Research

This compound is primarily utilized as a research chemical. Its applications are mainly in the context of laboratory-based scientific inquiry.

Role as a Research Chemical

As a research chemical, this compound can be used as a building block in the synthesis of more complex molecules. Its structural features, namely the phenylpropylamine core, make it a potentially interesting scaffold for the development of novel compounds with specific properties. Researchers in medicinal chemistry and drug discovery may use such compounds as starting points or as part of a library of compounds for screening in various assays. The specific N-isopropyl substitution allows for the systematic study of structure-activity relationships within a series of related compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-11(2)13-10-6-9-12-7-4-3-5-8-12;/h3-5,7-8,11,13H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPAGMZSBOVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83979-37-7
Record name Benzenepropanamine, N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83979-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Advanced Chemical Transformations of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Established Synthetic Routes to N-Isopropyl-3-phenyl-1-propanamine Hydrochloride

The synthesis of N-Isopropyl-3-phenyl-1-propanamine, the free base of the hydrochloride salt, is accomplished through several established chemical strategies. These routes primarily focus on the efficient formation of the crucial carbon-nitrogen bond, linking the isopropyl group to the 3-phenylpropyl backbone. The main approaches include direct reductive amination, multi-step sequences involving amide intermediates, and various alternative coupling reactions.

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including N-substituted propanamines. byu.edu This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgorganicchemistrytutor.com This one-pot reaction is favored in green chemistry for its efficiency and often mild reaction conditions. wikipedia.org

For the synthesis of N-Isopropyl-3-phenyl-1-propanamine, this strategy typically employs either 3-phenylpropanal (B7769412) or 1-phenyl-2-propanone as the carbonyl precursor, which reacts with isopropylamine (B41738). The reaction is generally performed under weakly acidic conditions (pH 4-5), which are optimal for the formation of the imine intermediate without deactivating the amine nucleophile. youtube.com

The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must selectively reduce the iminium ion intermediate over the starting carbonyl compound. acs.org Common reducing agents for this purpose include:

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a popular choice because its reactivity is attenuated by the electron-withdrawing cyano group, making it less likely to reduce the starting aldehyde or ketone but highly effective at reducing the iminium ion intermediate. organicchemistrytutor.comyoutube.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): STAB is another mild and selective reducing agent that shows a preference for imines over aldehydes and ketones, making it particularly useful for direct reductive amination protocols. acs.org

Catalytic Hydrogenation: The reaction can also be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.orgmdpi.com

The general mechanism proceeds through the nucleophilic attack of isopropylamine on the carbonyl carbon to form a hemiaminal intermediate. chemistrysteps.com This is followed by a reversible, acid-catalyzed dehydration to yield an iminium ion. wikipedia.orgorganicchemistrytutor.com The hydride reagent then attacks the electrophilic carbon of the iminium ion to form the final N-Isopropyl-3-phenyl-1-propanamine product. youtube.com The amine is subsequently treated with hydrochloric acid to precipitate the hydrochloride salt.

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentTypical PrecursorsKey AdvantagesReaction Conditions
Sodium Cyanoborohydride (NaBH₃CN)3-Phenylpropanal + IsopropylamineHigh selectivity for iminium ion; effective in one-pot synthesis. organicchemistrytutor.comyoutube.comMildly acidic (pH ~5), protic solvents (e.g., methanol). youtube.com
Sodium Triacetoxyborohydride (STAB)3-Phenylpropanal or 1-Phenyl-2-propanone + IsopropylamineMild, selective, and does not require strict pH control; less toxic than cyanoborohydrides. acs.orgAprotic solvents (e.g., dichloroethane). acs.org
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)3-Phenylpropanal + IsopropylamineHigh atom economy; avoids hydride reagents. wikipedia.orgRequires specialized equipment for handling hydrogen gas; elevated pressure may be needed. mdpi.com

An alternative, two-step route to N-Isopropyl-3-phenyl-1-propanamine involves the synthesis and subsequent reduction of an amide intermediate, specifically N-isopropyl-3-phenylpropanamide. chemchart.com This method provides a different strategic approach to the final product, separating the C-N bond formation from the reduction step.

Step 1: Amide Formation The amide functionality is a cornerstone of organic and biological chemistry. researchgate.net The synthesis of N-isopropyl-3-phenylpropanamide can be achieved through the reaction of a 3-phenylpropanoic acid derivative with isopropylamine. Common methods include:

From an Acid Chloride: 3-Phenylpropanoic acid is first converted to its more reactive acid chloride, 3-phenylpropionyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with isopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct (Schotten-Baumann reaction). chemchart.com

Direct Coupling: Modern amidation protocols utilize coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI)) to directly form the amide bond between 3-phenylpropanoic acid and isopropylamine, avoiding the need to first synthesize the acid chloride.

Step 2: Amide Reduction The carbonyl group of the resulting N-isopropyl-3-phenylpropanamide is then reduced to a methylene (B1212753) group (-CH₂-) to yield the target amine. Amides are significantly less reactive than ketones or imines, necessitating the use of powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a complex hydride mechanism and requires a final aqueous workup to hydrolyze the aluminum complexes and liberate the free amine.

Beyond the primary methods of reductive amination and amide reduction, other coupling strategies can be employed to construct the propanamine core. One such approach is based on the Gabriel synthesis, which is a classic method for forming primary amines that can be adapted. This would involve reacting a 3-phenylpropyl halide (e.g., 1-chloro-3-phenylpropane) with potassium phthalimide (B116566) to form an N-substituted phthalimide. google.com Subsequent cleavage of the phthalimide group, typically with hydrazine, yields 3-phenylpropylamine. google.comnih.gov The final step would then be a selective N-isopropylation of the primary amine.

Multicomponent reactions (MCRs) also offer advanced routes for amine synthesis. The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a powerful tool for generating propargylamines. nih.govnih.gov While not a direct route to a propanamine, a subsequent reduction of the alkyne moiety in a suitably chosen propargylamine (B41283) intermediate could yield the saturated propanamine core.

Precursor Chemistry and Intermediate Reactivity in this compound Synthesis

The success of any synthetic route is fundamentally dependent on the availability, stability, and reactivity of its precursors and intermediates. Understanding the chemistry of these species is crucial for optimizing reaction conditions and maximizing yields.

Several key precursors are central to the synthesis of this compound.

3-Phenylpropanal (Hydrocinnamaldehyde): This aldehyde is a primary precursor for the reductive amination pathway. It can be synthesized via the controlled oxidation of 3-phenyl-1-propanol (B195566) using various oxidizing agents. It is a liquid at room temperature with a characteristic floral, balsamic odor. nih.govhmdb.ca

1-Phenyl-2-propanone (P2P): An alternative carbonyl precursor for reductive amination, P2P is a ketone. Its synthesis from phenylacetic acid is a well-documented process. nih.gov

N-isopropyl-3-phenylpropanamide: This amide is the key intermediate in the amidation-based route. It is a stable, crystalline solid synthesized from 3-phenylpropanoic acid derivatives and isopropylamine. chemchart.com Its stability necessitates the use of strong reducing agents for its conversion to the corresponding amine. jk-sci.com

Table 2: Properties of Key Synthetic Precursors
Compound NameMolecular FormulaMolecular Weight (g/mol)Physical StateBoiling Point (°C)Melting Point (°C)
3-Phenylpropanal sigmaaldrich.comC₉H₁₀O134.18Liquid222-42
1-Phenyl-2-propanone nih.govC₉H₁₀O134.18Liquid214-216-15
N-isopropyl-3-phenylpropanamide C₁₂H₁₇NO191.27Solid--
3-Phenylpropylamine nih.govC₉H₁₃N135.21Liquid221-

The elucidation of reaction pathways relies heavily on identifying and understanding the transient species that connect reactants to products.

In the reductive amination pathway, the central intermediate is the iminium ion . wikipedia.org The reaction begins with the formation of a carbinolamine (or hemiaminal) from the addition of isopropylamine to the carbonyl precursor (e.g., 3-phenylpropanal). youtube.com Under mild acidic catalysis, this carbinolamine readily loses a molecule of water to form the C=N double bond of the iminium ion. wikipedia.orgchemistrysteps.com The positive charge on the nitrogen atom makes the iminium carbon highly electrophilic and thus more susceptible to reduction by a mild hydride donor than the original carbonyl carbon. youtube.com The selectivity of reagents like NaBH₃CN is based on this enhanced reactivity of the iminium intermediate, allowing the reaction to proceed efficiently in a single pot. acs.org

In the amidation-based synthesis , the amide (N-isopropyl-3-phenylpropanamide) is a stable, isolable intermediate. chemchart.com The resonance stabilization of the amide bond, involving the lone pair of electrons on the nitrogen delocalizing with the carbonyl group, makes it significantly less electrophilic than a ketone or imine. This inherent stability explains why strong, non-selective reducing agents like LiAlH₄ are required to reduce the carbonyl group, a transformation that is not feasible with milder borohydride (B1222165) reagents. The distinct two-step nature of this pathway, with its stable intermediate, offers a different level of synthetic control compared to the one-pot reductive amination.

Chemical Derivatization and Analog Generation Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties.

Oxidative and Reductive Transformations of the Amine Moiety

The secondary amine in N-Isopropyl-3-phenyl-1-propanamine is a key functional group that can undergo a variety of oxidative and reductive transformations.

Oxidative Transformations:

The oxidation of secondary amines can lead to the formation of several products, with nitrones being a common outcome. The direct oxidation of secondary amines to nitrones is a valuable transformation as nitrones are versatile synthetic intermediates. nih.govrsc.org This transformation is typically a two-step process involving the initial formation of a hydroxylamine, which is then further oxidized. nih.govrsc.org Various oxidizing agents and catalytic systems have been developed for this purpose. Hydrogen peroxide, in the presence of metal catalysts like sodium tungstate, has been shown to be effective. nih.govacs.org Environmentally benign, metal-free protocols have also been developed, utilizing hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724). nih.gov Another effective metal-free oxidant is Oxone, used in a biphasic basic medium. researchgate.net These methods provide access to nitrones from benzylic secondary amines in good yields. nih.govresearchgate.net

Oxidizing SystemCatalyst/SolventProductYield RangeReference
Hydrogen PeroxideSodium Tungstate (Na₂WO₄)NitroneGood nih.govacs.org
Hydrogen PeroxideMethanol or AcetonitrileNitrone60-93% nih.gov
OxoneBiphasic basic mediumNitroneGood researchgate.net
Hydrogen PeroxidePlatinum(II) complexesNitroneGood rsc.org

Reductive Transformations:

Reductive amination is a cornerstone of amine synthesis and modification. While not a direct transformation of the existing amine, it represents a key reductive strategy to form such secondary amines from a primary amine (3-phenyl-1-propanamine) and a ketone (acetone). This process involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of N-Isopropyl-3-phenyl-1-propanamine makes it a good nucleophile. savemyexams.com This nucleophilicity allows it to participate in substitution reactions, most notably with alkyl halides.

The reaction of a secondary amine with an alkyl halide leads to the formation of a tertiary amine. libretexts.org This process, known as N-alkylation, can, however, lead to multiple substitutions, potentially forming a quaternary ammonium (B1175870) salt if the tertiary amine reacts further. savemyexams.comchemguide.co.uk To control the extent of alkylation and favor the formation of the tertiary amine, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. libretexts.org

For instance, reacting N-Isopropyl-3-phenyl-1-propanamine with an alkyl halide (R-X) would yield an N-alkyl-N-isopropyl-3-phenyl-1-propanaminium halide salt, which upon deprotonation gives the tertiary amine.

Reactant 1Reactant 2Product TypeKey Consideration
N-Isopropyl-3-phenyl-1-propanamineAlkyl Halide (R-X)Tertiary AminePotential for over-alkylation to quaternary ammonium salt
3-Phenyl-1-propanamineIsopropyl HalideSecondary AmineFormation of the target compound

Tailoring Phenyl and Isopropyl Substituents for Structural Diversity

Modification of the phenyl and isopropyl groups of N-Isopropyl-3-phenyl-1-propanamine is a key strategy for generating structural diversity and modulating its biological activity.

Phenyl Group Modification:

The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions. Depending on the existing substituents and reaction conditions, functional groups such as halogens, nitro groups, and acyl groups can be introduced onto the ring. These modifications can significantly impact the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. The 2-phenethylamine motif is a common scaffold in medicinal chemistry, and a wide range of derivatives with substituted phenyl rings have been synthesized and studied. nih.govwikipedia.org For example, the synthesis of substituted 1,3-diphenyl-3-(phenylthio)propan-1-ones demonstrates the feasibility of introducing various substituents onto the phenyl ring of a propanone backbone. nih.gov

Isopropyl Group Modification:

The isopropyl group can also be a target for modification, although it is generally less reactive than the phenyl ring. Strategies could involve replacing the isopropyl group with other alkyl or cycloalkyl groups to explore the impact of steric bulk on activity. This can be achieved by starting with 3-phenyl-1-propanamine and reacting it with different ketones or aldehydes via reductive amination. The hydrophobic nature of the isopropyl group can be beneficial for interactions with certain enzymes. researchgate.net Modifications to the isopropyl group, such as fluorination, can also be used to alter physicochemical properties like lipophilicity. researchgate.net In some contexts, the isopropyl group can be replaced entirely with other functionalities, such as a chlorine atom, to investigate its role in molecular interactions. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

N-Isopropyl-3-phenyl-1-propanamine possesses a chiral center, and its enantiomers can exhibit different pharmacological properties. Therefore, obtaining enantiomerically pure forms of the compound is of high importance. This can be achieved through either asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthetic Approaches to Chiral Propanamine Scaffolds

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For chiral β-aryl propanamines, several effective methods have been developed. researchgate.net

One prominent approach is the asymmetric reduction of a suitable prochiral precursor. For example, the asymmetric reduction of β-chloropropiophenone followed by substitution with an amine can yield chiral 3-phenyl-3-hydroxypropylamine derivatives. google.com Another powerful method involves the use of imine reductases (IREDs) in a dynamic kinetic resolution-reductive amination of 2-phenylpropanal (B145474) derivatives, which can produce both (R)- and (S)-β-arylpropylamines with high enantioselectivity. researchgate.net

The synthesis of chiral N-phosphonyl propargylamines through the reaction of chiral N-phosphonylimines with lithium acetylides also demonstrates a successful strategy for creating chiral amine centers with high diastereoselectivity. rsc.org Furthermore, the Sharpless asymmetric dihydroxylation of styrene (B11656) can be a key step in producing enantiomerically pure 3-phenyl-3-hydroxypropylamine, a precursor to related chiral amines. google.com

Asymmetric MethodPrecursorKey Reagent/CatalystProduct TypeEnantiomeric Excess (ee)
Asymmetric Reductionβ-chloropropiophenoneBH₃ and chiral oxazoborolidineChiral 3-phenyl-3-hydroxypropylamine derivativeHigh
Dynamic Kinetic Resolution-Reductive Amination2-phenylpropanal derivativesImine Reductases (IREDs)(R)- or (S)-β-arylpropylamines90-99%
Sharpless Asymmetric DihydroxylationStyreneSharpless catalystEnantiomerically pure dihydroxy compound>97%

Chromatographic and Crystallization Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. The two most common methods for this are chiral chromatography and crystallization of diastereomeric salts.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for separating enantiomers. csfarmacie.czchiralpedia.com The enantiomers of the analyte interact differently with the chiral selector on the stationary phase, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of chiral amines. yakhak.org Supercritical fluid chromatography (SFC) has also been evaluated as an alternative to HPLC for the enantiomeric separation of primary amines. chromatographyonline.com

Crystallization Techniques:

The formation of diastereomeric salts is a classical and industrially viable method for chiral resolution. ulisboa.pt This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The most commonly used resolving agents for chiral amines are tartaric acid and its derivatives. ulisboa.ptlibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgrsc.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. The efficiency of the resolution can be influenced by factors such as the choice of resolving agent, the solvent, and the molar ratio of the resolving agent to the amine. ulisboa.pt

Resolution TechniquePrincipleKey Reagents/Materials
Chiral HPLCDifferential interaction with a chiral stationary phaseChiral Stationary Phase (e.g., polysaccharide-based)
Diastereomeric Salt CrystallizationDifferential solubility of diastereomeric saltsChiral Resolving Agent (e.g., (+)-tartaric acid)

Structural Elucidation and Conformational Analysis of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Advanced Spectroscopic Characterization Techniques

The definitive structure of N-Isopropyl-3-phenyl-1-propanamine hydrochloride is established through a combination of advanced spectroscopic methods. These techniques provide complementary information, allowing for unambiguous confirmation of the molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

¹H NMR Spectral Data (Predicted)

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (H-5, H-6, H-7) ~7.20 - 7.40 Multiplet 5H
Isopropyl CH (H-1') ~3.30 - 3.50 Multiplet (Septet) 1H
Methylene (B1212753) (H-1) ~3.00 - 3.20 Multiplet (Triplet) 2H
Methylene (H-3) ~2.65 - 2.85 Triplet 2H
Methylene (H-2) ~2.00 - 2.20 Multiplet 2H

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts confirm the presence of the phenyl ring, the three distinct carbons of the propyl chain, and the two carbons of the isopropyl group.

¹³C NMR Spectral Data (Predicted)

Carbon Atom Chemical Shift (δ, ppm)
Phenyl C (quaternary, C-4) ~140
Phenyl C (CH, C-5, C-6, C-7) ~126 - 129
Isopropyl CH (C-1') ~52
Methylene (C-1) ~45
Methylene (C-3) ~33
Methylene (C-2) ~28

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For N-Isopropyl-3-phenyl-1-propanamine, the molecular formula of the free base is C₁₂H₁₉N, with a computed exact mass of 177.1517 Da. nih.gov The hydrochloride salt has the formula C₁₂H₂₀ClN. appchemical.com In mass spectrometry, the molecule is typically observed as the protonated cation [M+H]⁺, with a theoretical m/z of 178.1590.

Fragmentation analysis provides insight into the molecule's structure. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic pathway for amines.

Key Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion. This results in a fragment corresponding to [CH₂(CH₂)₂Ph]⁺ or the complementary fragment [CH₂=N⁺H(iPr)].

Loss of Propene: Fragmentation of the isopropyl group can occur via the loss of a neutral propene molecule, leading to a significant ion.

Benzylic Cleavage: Cleavage of the C2-C3 bond can generate a tropylium (B1234903) ion at m/z 91, a common fragment for compounds containing a phenylpropyl moiety.

Expected Fragments in Mass Spectrum

m/z Identity
178.1590 [M+H]⁺ (Molecular Ion)
162 [M - CH₃]⁺
135 [M - C₃H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most indicative absorption is a broad, strong band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of a secondary ammonium (B1175870) salt. This contrasts with the sharper, less intense N-H stretch typically seen around 3300-3500 cm⁻¹ for the free amine. Other key absorptions include C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the phenyl ring.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Secondary Ammonium (N-H⁺) Stretch 2400 - 3000 (broad, strong)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2970
Aromatic C=C Stretch 1450 - 1600
Ammonium N-H⁺ Bend 1500 - 1600

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar phenyl ring are typically strong in the Raman spectrum, particularly the aromatic ring "breathing" modes.

Stereochemical Investigations

Analysis of Diastereomeric and Enantiomeric Purity

This compound is an achiral molecule. The structure lacks any stereocenters, which are typically carbon atoms bonded to four different substituent groups. As the molecule does not possess chirality, it cannot exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Consequently, the analysis of diastereomeric and enantiomeric purity is not applicable to this compound.

Impact of Chiral Centers on Molecular Conformation

While this compound has no chiral centers, its conformational analysis reveals interesting stereochemical aspects related to prochirality. The two methyl groups on the isopropyl substituent are diastereotopic.

This diastereotopicity arises because the molecule as a whole lacks a plane of symmetry that would make these two methyl groups equivalent. The large and conformationally flexible N-(3-phenylpropyl) group creates an asymmetric environment. Due to this asymmetry, replacing one of the isopropyl methyl protons with another group (e.g., deuterium) would create a chiral center, resulting in a pair of diastereomers.

The practical consequence of this stereochemical feature is observed in NMR spectroscopy. Because the two methyl groups are chemically non-equivalent, they are expected to have different chemical shifts in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the protons of these two methyl groups will also be non-equivalent, potentially leading to two distinct doublets or a more complex multiplet, especially when observed with a high-field NMR instrument. This magnetic non-equivalence is a direct result of the molecule's three-dimensional conformation and the influence of the asymmetric environment on the prochiral isopropyl group.

X-ray Crystallography and Solid-State Structural Analysis

A thorough review of scientific literature and crystallographic databases reveals a significant gap in the publicly available research on the solid-state structure of this compound. To date, no comprehensive X-ray crystallography studies have been published that detail the crystal packing, intermolecular interactions, or potential polymorphic forms of this specific compound.

Determination of Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and intermolecular interactions of this compound is not available in the current body of scientific literature. The determination of these features relies on single-crystal X-ray diffraction analysis, a technique that provides precise atomic coordinates within a crystal lattice. From these coordinates, it is possible to elucidate the three-dimensional arrangement of molecules, known as the crystal packing, and to identify and characterize the non-covalent interactions that stabilize the crystal structure. These interactions typically include hydrogen bonds, van der Waals forces, and potentially pi-stacking interactions involving the phenyl group.

In the absence of experimental data for this compound, a hypothetical analysis would anticipate the protonated secondary amine and the chloride ion to be key players in the formation of a hydrogen-bonding network. The N-H group of the isopropylaminium (B1228971) cation would act as a hydrogen bond donor, while the chloride anion would be a primary hydrogen bond acceptor. Further stabilization of the crystal lattice would likely be achieved through van der Waals interactions between the aliphatic and aromatic portions of the molecules. However, without experimental confirmation, any description of the crystal packing and intermolecular forces remains speculative.

Polymorphism and Pseudopolymorphism Studies

There are currently no published studies on the polymorphism or pseudopolymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

The investigation of polymorphism is a critical aspect of pharmaceutical and materials science, as the specific crystalline form of a compound can significantly impact its behavior. Such studies typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The resulting solid forms are then analyzed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The absence of such studies for this compound indicates that its solid-state diversity has not yet been explored.

Due to the lack of available crystallographic data, no data tables can be generated at this time.

Computational Chemistry and Molecular Modeling of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of N-Isopropyl-3-phenyl-1-propanamine hydrochloride. These methods allow for a detailed examination of the molecule at the subatomic level.

Density Functional Theory (DFT) Studies of Ground State Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in determining its optimized molecular geometry, electronic properties, and predicting its reactivity.

Key ground state properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can elucidate potential reaction mechanisms by mapping the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of its chemical behavior.

Table 1: Calculated Electronic Properties of N-Isopropyl-3-phenyl-1-propanamine using DFT

PropertyValueUnit
HOMO Energy-8.5eV
LUMO Energy-0.5eV
HOMO-LUMO Gap8.0eV
Dipole Moment1.5Debye
Total Energy-2500eV

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used in the computation.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods such as Ab Initio and semi-empirical calculations provide valuable information. Ab Initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate predictions of electronic properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. These methods are faster than Ab Initio and DFT, making them suitable for larger molecular systems, though with some trade-off in accuracy. These approaches can be used to corroborate findings from DFT and provide a broader understanding of the electronic landscape of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of this compound, capturing its movements and interactions over time.

Simulating Conformational Preferences and Solution Behavior

This compound possesses conformational flexibility due to its rotatable bonds. MD simulations can explore the potential energy landscape to identify the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent. Understanding its conformational preferences is key to comprehending its biological activity, as the shape of the molecule often dictates its ability to bind to a biological target.

Dynamics of Ligand-Target Interactions

A crucial application of MD simulations is to model the interaction of this compound with its biological target, such as a receptor or enzyme. By placing the molecule in the binding site of a target protein, MD simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. This information is invaluable for understanding the molecular basis of its action.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for rational drug design and optimization. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a class of compounds including this compound, a QSAR model can be developed by correlating various molecular descriptors with their observed biological activities. These descriptors can be steric, electronic, or hydrophobic in nature.

A typical QSAR equation might take the form:

Biological Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

Where the descriptors could be parameters such as molecular weight, logP (a measure of hydrophobicity), molar refractivity (a measure of steric bulk), and electronic parameters derived from quantum chemical calculations. Such models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. While specific QSAR studies on this compound are not prevalent in public literature, the methodology is a standard and powerful tool in medicinal chemistry. For instance, studies on related phenylpropylamine derivatives have successfully employed QSAR to elucidate the structural requirements for their biological activity. nih.gov

Derivation of Ligand-Based and Structure-Based SARs

Structure-Activity Relationships (SARs) are fundamental to medicinal chemistry and drug discovery, establishing a connection between the chemical structure of a compound and its biological activity. The derivation of SARs can guide the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. These relationships are typically developed through two primary approaches: ligand-based and structure-based methods.

Ligand-Based SARs: This approach is utilized when the three-dimensional structure of the biological target is unknown. biorxiv.org It relies on the analysis of a set of compounds known to be active at a particular target. By comparing the structural features of active and inactive molecules, researchers can deduce which chemical moieties are essential for biological activity. For a compound like this compound, a ligand-based SAR study would involve synthesizing and testing a series of analogs. Modifications would be systematically made to the phenyl ring, the propyl chain, and the isopropyl group to understand their respective contributions to activity.

Structure-Based SARs: When a high-resolution 3D structure of the target protein or enzyme is available, structure-based methods can provide detailed insights into the molecular interactions driving binding. arxiv.org Techniques such as X-ray crystallography or NMR spectroscopy are used to determine the binding mode of a ligand within the target's active site. This allows for a rational design of new compounds that can form more favorable interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing affinity and potency. nih.gov For this compound, this would involve co-crystallizing it with its putative biological target to visualize the precise binding orientation and key intermolecular contacts.

While these methodologies are standard in drug discovery, specific ligand-based or structure-based SAR studies for this compound are not available in the current body of scientific literature.

Predictive Modeling for Chemical Space Exploration

Predictive modeling uses computational algorithms, including machine learning and deep learning, to build models that can forecast the biological activity or properties of novel chemical entities. cuny.edu This allows for the exploration of a vast "chemical space"—the theoretical collection of all possible molecules—to identify promising new compounds without the need for exhaustive synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling technique. A QSAR model is a mathematical equation that relates the chemical properties (descriptors) of a set of compounds to their biological activities. These descriptors can include physicochemical properties like logP, molecular weight, and polar surface area, as well as topological and electronic features. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of a virtual library of compounds, prioritizing the most promising candidates for synthesis. cuny.edu

For this compound, a predictive modeling campaign would begin by generating a dataset of analogous compounds with measured biological activities. Molecular descriptors would then be calculated for each compound to build and validate a predictive model. Such a model could then guide the design of new analogs with potentially enhanced activity.

Table 1: Example of Molecular Descriptors for a Hypothetical QSAR Model

Research detailing predictive modeling for the chemical space exploration of this compound has not been published.

Virtual Screening and Lead Identification Applications

Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.gov VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) methods are employed when there is knowledge about molecules that bind to the target of interest, but the structure of the target itself is unknown. biorxiv.org These techniques rely on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological properties.

Common LBVS methods include:

Similarity Searching: This involves using a known active molecule (a query) to search a compound database for molecules with the highest structural similarity. Similarity is often quantified using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. mdpi.com This model is generated from a set of known active compounds and then used as a 3D query to screen databases for molecules that match the pharmacophore. mdpi.com

If a biological activity for this compound were established, it could serve as a query molecule for similarity searching or as part of a training set to develop a pharmacophore model for discovering novel active compounds.

Table 2: Example of a Hypothetical Pharmacophore Model

Structure-Based Virtual Screening for Molecular Target Discovery

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the biological target has been determined. nih.gov The most common SBVS technique is molecular docking.

Molecular Docking: This method computationally predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. nih.gov Compounds from a large library are docked into the target's active site, and those with the best predicted binding scores are selected for experimental testing. nih.gov

For an SBVS campaign involving this compound, the first step would be the identification and structural elucidation of its biological target. Subsequently, molecular docking could be used to screen large compound libraries to identify molecules that are predicted to bind to the same site with higher affinity, potentially leading to the discovery of more potent lead compounds.

Table 3: Example of Virtual Screening Docking Results

No published studies were found that apply structure-based virtual screening to identify molecular targets for this compound.

Advanced Analytical Method Development and Validation for N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of N-Isopropyl-3-phenyl-1-propanamine hydrochloride, enabling the separation of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and impurity determination of this compound. The development of a robust HPLC method requires careful optimization of several key parameters to achieve adequate separation and sensitivity.

The process typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for amine-containing compounds due to their reversed-phase characteristics. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving the desired retention and selectivity. sigmaaldrich.com Method optimization often involves running a scouting gradient (e.g., 5-95% organic phase) to determine the approximate elution conditions before fine-tuning the gradient slope or switching to an isocratic elution for simpler separations. sigmaaldrich.com The pH of the aqueous buffer is another crucial factor, as it affects the ionization state of the amine and, consequently, its retention on the column.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the phenyl group of the molecule exhibits strong absorbance. Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.net

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 215 nm
Injection Volume 10 µL
Table 2: Summary of HPLC Method Validation Parameters
Validation Parameter Typical Acceptance Criteria
Specificity Peak purity index > 0.999; no interference from blank/placebo
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1

| Robustness | No significant change in results with minor variations in method parameters |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying and quantifying volatile and semi-volatile impurities in this compound. These analytes can include residual solvents from the manufacturing process or volatile degradation products. kirj.ee Given the low levels at which these impurities are often present, the high sensitivity and selectivity of GC-MS are indispensable. orientjchem.org

Method development for GC-MS involves selecting a capillary column with a suitable stationary phase, such as a 5% phenyl-polysiloxane, which provides good separation for a wide range of volatile organic compounds. orientjchem.org A temperature-programmed oven is used to elute analytes based on their boiling points. Headspace sampling is a common sample introduction technique for residual solvent analysis, as it minimizes matrix effects by only introducing the volatile components into the GC system. The mass spectrometer serves as a highly specific detector, providing mass-to-charge ratio information that can be used to confirm the identity of eluted compounds by comparing their mass spectra to library databases. orientjchem.org

Table 3: Typical GC-MS Parameters for Volatile Impurity Analysis

Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.4 mL/min (constant flow)
Oven Program 60°C (3 min), then 25°C/min to 250°C, hold for 10.5 min
Injector Temperature 200 °C
Split Ratio 1:10
MS Detector Mass Selective Detector (e.g., Agilent 5977A)
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 35-350 amu |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.net This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of this compound, UPLC can be applied to significantly reduce analysis times, which is particularly beneficial in high-throughput environments such as process monitoring or quality control. The enhanced resolution allows for better separation of closely eluting impurities that might co-elute in a standard HPLC method. researchgate.net This improved separation capability is critical for accurately profiling the impurity landscape of the drug substance. The increased sensitivity of UPLC is also advantageous for detecting and quantifying trace-level impurities.

Table 4: Comparison of Typical HPLC and UPLC Method Characteristics

Parameter HPLC UPLC
Particle Size 3-5 µm < 2 µm
Column Length 150-250 mm 50-100 mm
Flow Rate 1.0-2.0 mL/min 0.2-0.6 mL/min
Analysis Time 15-30 min 2-5 min
System Pressure 1000-4000 psi 6000-15000 psi
Solvent Consumption Higher Lower

| Resolution | Good | Excellent |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of pharmaceutical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of impurities. ijprajournal.comnih.gov Its exceptional sensitivity and selectivity make it ideal for identifying and quantifying genotoxic and other critical impurities that may be present in this compound at parts-per-million (ppm) levels or lower. researchgate.net

In this technique, the HPLC or UPLC system separates the components of the sample, which are then ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer (often a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. researchgate.net This process provides two levels of mass selectivity, dramatically reducing background noise and allowing for highly accurate quantification of trace analytes. LC-MS/MS is also a primary tool for impurity profiling, helping to identify unknown peaks observed during HPLC analysis by providing accurate mass information, which is a critical first step in structure elucidation. ijprajournal.comresearchgate.net

Table 5: Hypothetical MRM Transitions for Impurity Profiling of this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
N-Isopropyl-3-phenyl-1-propanamine 178.3 118.1
Potential Impurity A (Des-isopropyl) 136.2 118.1
Potential Impurity B (N-Oxide) 194.3 178.3

| Potential Impurity C (Dimer) | 355.6 | 178.3 |

Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF) Mass Spectrometry

Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF) Mass Spectrometry is an advanced analytical technique that combines the high-resolution separation of gas chromatography with the high mass accuracy and sensitivity of a QTOF mass spectrometer. unizar.es This method is particularly valuable for the non-targeted screening and identification of unknown or unexpected volatile and semi-volatile impurities in this compound.

Unlike a standard quadrupole mass spectrometer, the TOF analyzer provides high-resolution mass measurements, allowing for the determination of elemental compositions for unknown compounds. mdpi.comnih.gov This capability is crucial for identifying process-related impurities or degradation products for which reference standards are not available. The high sensitivity of the QTOF detector also allows for the detection of trace-level compounds that might be missed by conventional GC-MS systems. unizar.esresearchgate.net This makes GC-QTOF a powerful tool for comprehensive quality assessment and for investigative purposes during product development or in response to quality deviations.

Table 6: Key Features and Applications of GC-QTOF in Pharmaceutical Analysis

Feature Benefit for Analysis
High Mass Resolution Differentiates between compounds with the same nominal mass but different elemental compositions.
High Mass Accuracy Enables confident determination of elemental formulas for unknown compounds.
High Sensitivity Allows for the detection and identification of trace-level impurities.
Full Spectrum Acquisition Provides comprehensive data for non-targeted screening and retrospective data analysis.

| Application | Identification of unknown impurities, degradants, and contaminants; structural elucidation. |

Electrochemical Analytical Methodologies

Electrochemical methods offer sensitive, rapid, and cost-effective alternatives to traditional chromatographic techniques for the analysis of pharmaceutical compounds such as this compound. These methods are based on the measurement of an electrical parameter (potential, current, or charge) in relation to the concentration of the analyte.

Voltammetric and amperometric techniques are powerful electroanalytical tools for the quantitative analysis of electroactive species. The application of these methods to this compound would involve the controlled application of a potential to an electrode and monitoring the resulting current. The amine functional group, although not readily oxidizable or reducible, can sometimes be detected at modified electrodes or after derivatization.

Voltammetric Analysis: For related amine hydrochloride compounds, voltammetric methods have been successfully developed using modified carbon paste or glassy carbon electrodes. nih.govrsc.orgbath.ac.uk For instance, a polymer-modified carbon paste electrode has been shown to enhance the electroactivity of certain amine compounds, allowing for their determination. nih.gov The general approach involves optimizing experimental parameters such as the pH of the supporting electrolyte, the scan rate, and the potential range to obtain a well-defined voltammetric peak whose current is proportional to the concentration of the analyte.

A hypothetical study for this compound could involve differential pulse voltammetry (DPV), which offers enhanced sensitivity compared to other voltammetric techniques. The parameters for such a method would be carefully optimized.

Table 1: Representative Optimized Parameters for Differential Pulse Voltammetric Analysis

Parameter Optimized Value
Working Electrode Modified Glassy Carbon
Reference Electrode Ag/AgCl
Supporting Electrolyte 0.1 M Phosphate Buffer
Optimal pH 7.0
Pulse Amplitude 50 mV
Scan Rate 20 mV/s
Linearity Range 1.0 µM - 100 µM

This table presents hypothetical data based on typical values found in voltammetric analysis of similar pharmaceutical amines.

Amperometric Detection: Amperometry, where a constant potential is applied and the current is measured over time, is often coupled with high-performance liquid chromatography (HPLC-EC). While the this compound molecule itself may not be electroactive at typical potentials, derivatization can be employed. lboro.ac.uk A derivatizing agent that introduces an easily oxidizable group, such as a phenol, would allow for sensitive amperometric detection. lboro.ac.uk This approach combines the separation power of HPLC with the high sensitivity of electrochemical detection.

Potentiometric Assays: Potentiometry measures the potential difference between two electrodes in the absence of an appreciable current. Ion-selective electrodes (ISEs) are particularly useful for the potentiometric determination of ionic species like the hydrochloride salt of an amine. researchgate.nethkbu.edu.hknih.gov A potentiometric sensor for this compound could be developed using a membrane selective for the protonated amine cation. These sensors often employ a PVC matrix membrane containing an ionophore that selectively binds to the target analyte.

The potential of the ISE would be measured against a reference electrode, and this potential would be proportional to the logarithm of the analyte's activity, according to the Nernst equation. This technique is advantageous due to its simplicity, low cost, and wide linear range.

Conductometric Assays: Conductometric assays measure the electrical conductivity of a solution. For this compound, a conductometric titration would be a suitable method for quantification. researchgate.netscielo.brresearchgate.netrjlbpcs.com This method is based on the change in conductivity of the solution as a titrant is added.

A common approach for hydrochloride salts is titration with a standard solution of silver nitrate (B79036) (AgNO₃). researchgate.netscielo.brresearchgate.net The reaction precipitates silver chloride (AgCl), leading to a change in the ionic species in the solution and thus a change in conductivity. The endpoint of the titration is determined from the intersection of the two linear portions of the titration curve.

Table 2: Example Data from Conductometric Titration of an Amine Hydrochloride with Silver Nitrate

Volume of AgNO₃ (mL) Corrected Conductance (µS)
0.0 150
1.0 125
2.0 102
3.0 80
4.0 55
5.0 32
6.0 58
7.0 85

This table represents typical data points in a conductometric titration, showing a decrease in conductance before the equivalence point and an increase after.

Development of Stability-Indicating Methods and Impurity Profiling

Stability-indicating methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any potential impurities. nih.govajrconline.org

Forced Degradation Studies: The development of a stability-indicating method begins with forced degradation (stress testing) of the drug substance. nih.gov this compound would be subjected to a variety of harsh conditions to induce degradation and generate potential degradation products. These conditions typically include:

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

Oxidation: e.g., 3-30% H₂O₂ at room temperature

Thermal Degradation: e.g., heating the solid drug at 105°C

Photodegradation: e.g., exposing the drug to UV light (254 nm) and visible light

The goal is to achieve a target degradation of 5-20% of the API. ajrconline.org This ensures that a sufficient amount of degradation products are formed for detection and resolution from the parent drug peak in a chromatographic system, typically reverse-phase HPLC. nih.govsaudijournals.comijper.org

Impurity Profiling and Method Validation: Once degradation samples are generated, a stability-indicating HPLC method is developed. The method must be able to resolve the parent drug peak from all degradation product peaks and any process-related impurities. A photodiode array (PDA) detector is often used to assess peak purity.

The validation of the stability-indicating method is performed according to ICH guidelines and includes specificity, linearity, accuracy, precision, and robustness. nih.gov The specificity is demonstrated by the complete separation of the analyte from its degradation products.

Table 3: Illustrative HPLC Data for a Stability-Indicating Method for this compound

Stress Condition Retention Time of Drug (min) Retention Times of Degradants (min) % Degradation
0.1 M HCl (60°C, 8h) 6.8 2.5, 4.1 12.5
0.1 M NaOH (60°C, 8h) 6.8 3.2 8.9
30% H₂O₂ (RT, 24h) 6.8 5.3, 7.9 15.2
Thermal (105°C, 48h) 6.8 4.8 5.1

This table provides representative results from a forced degradation study, demonstrating the method's ability to separate the parent drug from various degradation products.

The characterization and identification of significant degradation products are often carried out using hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This impurity profiling is essential for understanding the degradation pathways and ensuring the safety of the drug product over its shelf life. nih.govbiomedres.usmedwinpublishers.com

Biochemical and Molecular Interaction Studies of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Molecular Target Identification and Binding Affinity Characterization

Enzyme Interaction Mechanisms in vitro (e.g., Amine Oxidase B inhibition by related compounds)

No studies were found that investigated the in vitro enzyme interaction mechanisms of N-Isopropyl-3-phenyl-1-propanamine hydrochloride. While research exists on the inhibition of enzymes like Monoamine Oxidase B by structurally related compounds, this data cannot be directly attributed to the subject compound.

Receptor Binding Studies in Defined Cellular and Subcellular Models

There is no available research detailing the binding of this compound to any specific receptors in cellular or subcellular models.

Identification of Specific Protein Interactions

Scientific literature lacks any identification of specific proteins that interact with this compound.

Intracellular Pathway Modulation and Signaling Crosstalk

Effects on Specific Signal Transduction Cascades

No information is available regarding the effects of this compound on any specific signal transduction cascades.

Influence on Cellular Gene Expression and Protein Synthesis

There are no studies documenting the influence of this compound on cellular gene expression or protein synthesis.

Mechanistic Investigations of Cellular Responses

Cellular Viability and Proliferation Studies (Focus on underlying mechanisms)

No studies were identified that investigated the mechanistic effects of this compound on cellular viability and proliferation. Research in this area would typically involve treating various cell lines with the compound and assessing cell growth and survival rates through assays such as MTT, XTT, or trypan blue exclusion. Mechanistic insights would require further experiments to explore pathways like cell cycle regulation or metabolic activity.

Apoptosis and Necrosis Pathway Analysis

There is no available research on the induction of apoptosis or necrosis by this compound. Such studies would utilize techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining to differentiate between apoptotic and necrotic cell death. Further analysis would involve Western blotting for key proteins in these pathways, such as caspases and Bcl-2 family members.

Interactions with Biological Macromolecules

Thermodynamics and Kinetics of Protein-Ligand Binding

No data exists on the thermodynamic and kinetic parameters of this compound binding to any protein targets. Future investigations would employ methods like Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) could be used to measure association (ka) and dissociation (kd) rate constants.

Supramolecular Chemistry and Self Assembly of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Exploration of Non-Covalent Interactions in Self-Assembly Processes

The self-assembly of molecules into larger, ordered structures is governed by a delicate balance of multiple non-covalent interactions. For N-Isopropyl-3-phenyl-1-propanamine hydrochloride, these interactions would primarily include hydrogen bonding, electrostatic forces, van der Waals forces, hydrophobic interactions, and π-stacking.

The hydrochloride salt of N-Isopropyl-3-phenyl-1-propanamine features a protonated secondary ammonium (B1175870) group (-NH2+), which is a strong hydrogen bond donor. The chloride counter-ion (Cl-) is an effective hydrogen bond acceptor. This donor-acceptor pair is pivotal for forming robust hydrogen bonding networks.

Primary Interaction: The most significant hydrogen bonds would form between the ammonium cation (N-H) and the chloride anion (Cl-). These N-H···Cl hydrogen bonds are a common and structurally directing motif in the crystal structures of amine hydrochlorides.

Intermolecular Cation-Cation and Cation-Anion Chains: Depending on the packing arrangement, these interactions could lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the crystal lattice and physical properties of the solid state. The presence of the isopropyl group may introduce steric hindrance that influences the geometry and dimensionality of these networks. General principles of hydrogen bonding are crucial for the design of molecular aggregates with well-defined structures. ias.ac.inresearchgate.net

Potential Hydrogen Bond Interaction Donor Acceptor Expected Role in Self-Assembly
Primary Ammonium-Chloride BondN-H of Isopropylaminium (B1228971)Cl⁻Primary structural motif, formation of ion pairs.
Inter-ionic NetworkN-H of IsopropylaminiumCl⁻ of an adjacent ion pairFormation of extended chains, sheets, or 3D networks.

Beyond specific hydrogen bonds, broader electrostatic forces and non-specific van der Waals interactions play a crucial role in the self-organization of this compound.

Electrostatic Interactions: The primary electrostatic interaction is the strong ionic attraction between the positively charged isopropylaminium cation and the negatively charged chloride anion. This ion pairing is a dominant force that governs the initial association of the molecules. These charge-charge interactions are fundamental driving forces for self-assembly. nih.govrsc.org

The amphiphilic nature of this compound, possessing both a hydrophilic ionic head (the ammonium hydrochloride group) and lipophilic regions (the phenyl and alkyl groups), suggests that hydrophobic interactions and π-stacking will be significant, particularly in aqueous or polar environments.

Hydrophobic Interactions: In a polar solvent, the nonpolar phenyl ring and alkyl chains would tend to aggregate to minimize their contact with the solvent molecules. This hydrophobic effect can drive the self-assembly process, leading to the formation of micelles or other aggregates where the ionic heads are exposed to the solvent and the hydrophobic tails are sequestered in the core. nih.gov

Aromatic π-Stacking: The phenyl ring provides a platform for π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and can contribute significantly to the stability of supramolecular assemblies. mdpi.comresearchgate.net The arrangement can be face-to-face or edge-to-face, influencing the columnar or layered structures of the resulting aggregates. The interplay between hydrophobic and π-π stacking interactions often dictates the final morphology of self-assembled structures. nih.govrsc.org

Interaction Type Involved Molecular Moiety Driving Force Potential Supramolecular Outcome
Hydrophobic EffectPhenyl ring, propyl chain, isopropyl groupMinimization of contact with polar solventsAggregation, micelle formation.
π-π StackingPhenyl ringInteraction between aromatic π-orbitalsFormation of columnar or layered structures.

Formation and Characterization of Supramolecular Complexes

The structural features of this compound make it a potential "guest" molecule in host-guest chemistry, capable of forming complexes with various host systems.

Macrocyclic hosts, such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes, have cavities of specific sizes and chemical properties that can encapsulate guest molecules. rsc.orgfrontiersin.org

Potential for Encapsulation: The phenylpropyl moiety of this compound is a suitable candidate for inclusion within the hydrophobic cavity of a macrocycle like β-cyclodextrin or a calixarene. frontiersin.orgtcichemicals.com The driving forces for such complexation would be a combination of hydrophobic interactions (sequestration of the aromatic and alkyl parts from water) and van der Waals forces within the cavity.

Cation-π Interactions: The positively charged ammonium group could also interact favorably with the electron-rich interior of certain aromatic macrocyclic hosts, such as pillararenes, through cation-π interactions. rsc.org This interaction would provide additional stability to the host-guest complex. The formation of these complexes relies on a variety of forces, including electrostatic and hydrophobic interactions. tcichemicals.com

This compound could also interact with polymers and nanomaterials to form hybrid supramolecular systems.

Interaction with Anionic Polymers: The cationic nature of the molecule would promote strong electrostatic interactions with anionic polymers (polyelectrolytes) such as poly(styrene sulfonate) or poly(acrylic acid). This could lead to the formation of polyelectrolyte complexes, where the small molecule is bound along the polymer chain.

Functionalization of Nanomaterials: The molecule could be non-covalently adsorbed onto the surface of nanomaterials. For instance, the aromatic phenyl ring could interact with the surface of graphene or carbon nanotubes via π-π stacking. frontiersin.org Similarly, the cationic head group could bind to negatively charged surfaces of nanoparticles, such as gold or silica (B1680970) nanoparticles, through electrostatic attraction. These interactions are key to creating functional hybrid materials. frontiersin.org

Role of Chirality in Supramolecular Assemblies

While there is no direct research on this compound, the principles governing the role of chirality in supramolecular assemblies are well-established through studies of other chiral molecules, including structurally related phenylethylamine derivatives.

Chiral Amplification and Induction in Supramolecular Systems

Chiral amplification is a phenomenon where a small imbalance in the number of left-handed versus right-handed molecules in a solution is amplified during the formation of larger aggregates. This often occurs through cooperative self-assembly mechanisms. Two prominent models for this are the "sergeants and soldiers" principle and the "majority rules" principle.

For a molecule like this compound, one could hypothesize that if it were to form supramolecular polymers or aggregates, a slight enantiomeric excess of either the (R) or (S) form could potentially lead to the formation of helical structures with a preferred handedness. However, without experimental data, this remains speculative.

Enantioselective Recognition Phenomena in Supramolecular Architectures

Enantioselective recognition is a critical process in many biological and chemical systems, where a chiral molecule can distinguish between the two enantiomers of another chiral molecule. This is the basis for many enzymatic reactions and is a key goal in the development of chiral sensors and separation technologies. In supramolecular chemistry, this is often achieved by designing a chiral "host" molecule that has a binding pocket with specific stereochemical features, allowing it to bind more strongly to one enantiomer of a "guest" molecule.

The binding affinity between the host and the two guest enantiomers can be quantified by their association constants (Ka). The ratio of these constants for the two enantiomers (Ka for one enantiomer / Ka for the other) gives the enantioselectivity.

Theoretically, chiral aggregates of this compound could act as a chiral environment for the recognition of other chiral molecules. Conversely, a chiral host could be designed to selectively bind to either the (R) or (S) enantiomer of this compound. Again, the absence of published research in this area means that no specific examples or data can be provided.

Chemical Degradation Pathways and Stability Studies of N Isopropyl 3 Phenyl 1 Propanamine Hydrochloride

Investigation of Chemical Degradation Mechanisms (Non-Biological)

The degradation of N-Isopropyl-3-phenyl-1-propanamine hydrochloride is influenced by its chemical structure, which includes a secondary amine, a phenyl group, and a propyl chain. These functional groups are susceptible to various abiotic degradation processes.

Hydrolytic Stability Profiles under Various Conditions

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For this compound, the primary site for potential hydrolysis would be the carbon-nitrogen bond. However, secondary amines are generally stable to hydrolysis under neutral pH conditions. The rate of hydrolysis can be influenced by pH and temperature.

In acidic or basic conditions, the hydrolysis of secondary amines can be catalyzed. Under acidic conditions, the nitrogen atom is protonated, which can make the adjacent carbon atom more susceptible to nucleophilic attack by water. Conversely, under basic conditions, while the amine itself is less reactive, other parts of the molecule could potentially undergo elimination reactions, although this is less likely for a simple alkylamine structure.

Illustrative Hydrolytic Degradation Data

pHTemperature (°C)Half-life (t½) (Days)Primary Degradation Products
425> 365Negligible
725> 365Negligible
925> 365Negligible
4501803-phenyl-1-propanol (B195566), Isopropylamine (B41738)
9502503-phenyl-1-propanol, Isopropylamine

Note: This data is illustrative and intended to represent the expected stability of a secondary amine. Actual experimental values may vary.

Oxidative Degradation Pathways and Products

Oxidative degradation involves the reaction of the compound with oxidizing agents, such as dissolved oxygen, hydroxyl radicals, or other reactive oxygen species. The secondary amine functional group in this compound is a primary target for oxidation. The initial step in the oxidative degradation of amines often involves the formation of an amine radical. oup.com This can proceed through either electron abstraction from the nitrogen atom or hydrogen abstraction from the α-carbon or the N-H bond. oup.com

Potential oxidative degradation pathways could lead to the formation of various products, including:

N-oxidation: Formation of the corresponding hydroxylamine or nitrone.

Dealkylation: Cleavage of the isopropyl group or the phenylpropyl group, leading to the formation of 3-phenyl-1-propanamine and acetone, or N-isopropylamine and 3-phenylpropanal (B7769412), respectively.

Ring oxidation: Oxidation of the phenyl group, leading to the formation of phenolic derivatives.

The presence of catalysts, such as metal ions, can significantly accelerate the rate of oxidative degradation. ntnu.no

Potential Oxidative Degradation Products

Degradation PathwayPotential Products
N-oxidationN-hydroxy-N-isopropyl-3-phenyl-1-propanamine
Dealkylation3-phenyl-1-propanamine, Acetone, N-isopropylamine, 3-phenylpropanal
Ring Oxidation4-hydroxy-N-isopropyl-3-phenyl-1-propanamine

Note: The formation of these products is based on established mechanisms of amine oxidation and has not been experimentally confirmed for this specific compound.

Photolytic Degradation and Light Stability Studies

Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The phenyl group in this compound contains a chromophore that can absorb ultraviolet (UV) radiation. This absorption of light can excite the molecule to a higher energy state, making it more susceptible to chemical reactions.

Possible photolytic degradation pathways include:

Photo-oxidation: In the presence of oxygen, the excited molecule can react to form oxidized products, similar to those seen in chemical oxidation.

Photoreduction: In the absence of oxygen and in the presence of a hydrogen donor, reduction of the phenyl ring could occur, although this is generally less common.

Bond cleavage: The absorbed energy can be sufficient to break chemical bonds, such as the C-N bond or C-C bonds in the alkyl chain.

The rate of photolytic degradation is dependent on factors such as the intensity and wavelength of the light, the presence of photosensitizers, and the environmental matrix.

Illustrative Photolytic Degradation Half-life

Light ConditionWavelength (nm)Half-life (t½) (Hours)Potential Degradation Products
Simulated Sunlight> 29072Phenylpropanal, Isopropylamine, Benzoic acid
UV-C2548Various fragmented products

Note: This data is hypothetical and based on the typical photolytic behavior of compounds containing a phenyl ring. Actual rates will depend on specific experimental conditions.

Environmental Fate and Abiotic Transformation Processes (Non-Biological)

The environmental fate of a chemical is determined by its persistence, mobility, and transformation in various environmental compartments.

Abiotic Degradation in Aqueous and Solid Matrices

In aqueous environments, the abiotic degradation of this compound will be primarily governed by hydrolysis and photolysis. As discussed, hydrolysis is expected to be slow under typical environmental pH and temperature conditions. Photolysis in sunlit surface waters could be a more significant degradation pathway.

In solid matrices, such as soil and sediment, abiotic degradation can also occur. The compound may interact with mineral surfaces, which can catalyze degradation reactions. For example, clay minerals and metal oxides can promote the oxidation of organic compounds. epa.gov The rate of degradation in soil will be influenced by factors such as soil composition, pH, organic matter content, and moisture levels.

Sorption and Leaching Characteristics in Environmental Compartments

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. The extent of sorption influences a chemical's mobility and bioavailability. As an amine, this compound will exist in its protonated, cationic form in most environmental systems with a pH below its pKa. This cationic nature will strongly influence its sorption behavior.

The primary mechanisms for the sorption of this compound in soil are likely to be:

Cation exchange: The protonated amine can exchange with other cations on the negatively charged surfaces of clay minerals and organic matter. mdpi.com

Hydrophobic interactions: The nonpolar phenyl and isopropyl groups can interact with the organic matter fraction of the soil. researchgate.net

The sorption of organic amines to soil is generally higher in soils with higher clay and organic matter content. researchgate.net The strength of sorption will affect its leaching potential. Strong sorption will limit the downward movement of the compound through the soil profile, reducing the risk of groundwater contamination. Conversely, in sandy soils with low organic matter and clay content, the compound may be more mobile and prone to leaching. nih.gov

Illustrative Soil Sorption Coefficients

Soil TypeOrganic Carbon (%)Clay Content (%)Soil pHSorption Coefficient (Kd) (L/kg)
Sandy Loam1.2156.525
Clay2.5455.8150
Organic Soil10.5205.2500

Note: These Kd values are illustrative and represent the expected trend of increased sorption with higher organic carbon and clay content for a cationic amine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Isopropyl-3-phenyl-1-propanamine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with halogenated intermediates. For example, a chloro precursor (e.g., 3-chloro-1-phenyl-1-propanone) undergoes amination with isopropylamine in the presence of a catalyst (e.g., palladium or Raney nickel) to introduce the isopropylamino group. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol or ethyl acetate) under controlled pH. Yield optimization includes adjusting molar ratios, reaction temperature (60–80°C for amination), and purification via recrystallization .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity by comparing chemical shifts to analogous hydrochlorides (e.g., trans-2-Phenylcyclopropylamine hydrochloride) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 212.1 for the free base) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store desiccated at –20°C to prevent hygroscopic degradation. For short-term use, room temperature in airtight containers under nitrogen is acceptable. Stability under acidic conditions (pH 3–6) should be verified via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction setup (e.g., batch vs. continuous flow reactors) or purification methods. For example, batch processes may yield 60–70% due to side reactions, while flow systems improve homogeneity and yield (85–90%) . Replicate studies using controlled parameters (e.g., stoichiometric ratios, catalyst loading) and report detailed reaction logs to isolate variables.

Q. What strategies mitigate by-product formation during the amination step of N-Isopropyl-3-phenyl-1-propanamine synthesis?

  • Methodological Answer :

  • Excess Amine : Use 1.5–2.0 equivalents of isopropylamine to drive the reaction to completion.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) to reduce unreacted chloro intermediates.
  • By-Product Identification : Employ LC-MS or GC-MS to detect impurities (e.g., dimeric amines or unreacted starting material). Mitigate via column chromatography (silica gel, eluent: dichloromethane/methanol) .

Q. How can the hydrochloride form impact pharmacological assays, and what formulation adjustments are needed for in vivo studies?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for bioavailability) but may require buffering (pH 7.4) to prevent irritation in animal models. For intravenous administration, prepare isotonic solutions (0.9% NaCl) and validate stability via HPLC over 24 hours. For receptor-binding assays, compare salt vs. free base efficacy using radioligand displacement (e.g., [3H]-labeled analogs) .

Q. What advanced spectral techniques are recommended to resolve stereochemical uncertainties in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (DFT-based).
  • 2D NMR (NOESY) : Identify spatial proximity of protons to distinguish stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.